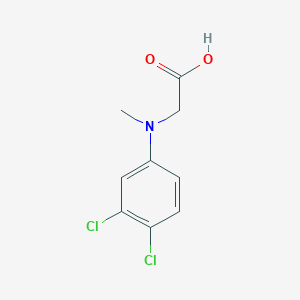

N-(3,4-dichlorophenyl)-N-methylglycine

Description

N-(3,4-Dichlorophenyl)-N-methylglycine (CAS: 431979-36-1) is a glycine derivative featuring a 3,4-dichlorophenyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₉H₉Cl₂NO₄S, with a molecular weight of 298.13 g/mol . The compound’s structure combines a polar glycine backbone with hydrophobic aromatic and sulfonyl groups, enabling diverse interactions in biological and chemical systems. It has been studied for applications in agrochemicals and pharmaceuticals, particularly due to the bioactivity imparted by the 3,4-dichlorophenyl moiety .

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

2-(3,4-dichloro-N-methylanilino)acetic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

ACWKJOAUGLZBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Bioactivity

The position of chlorine atoms on the phenyl ring significantly influences biological activity:

- N-(3,4-Dichlorophenyl)-N-methylglycine exhibits strong plant growth-regulating activity, comparable to commercial agents like 2,4-dichlorophenoxyacetic acid (2,4-D) .

- N-(2,4-Dichlorophenyl)-N-methylglycine (CAS: 884987-17-1) shows reduced herbicidal potency, highlighting the importance of the 3,4-dichloro configuration for optimal interaction with auxin receptors .

- N-(3,5-Dichlorophenyl)-N-methylglycine derivatives, such as iprodione metabolites, are less effective as growth regulators but are used as fungicides, demonstrating how substituent positioning alters target specificity .

Functional Group Modifications

Replacing the glycine backbone or sulfonyl group alters physicochemical and functional properties:

Key Observations :

Pharmacological Derivatives

In MAO-B inhibitors, the 3,4-dichlorophenyl group improves selectivity and potency:

- Indole-based MAO-B inhibitors with a 3,4-dichlorophenyl substituent show 10-fold higher activity than alkyl-substituted analogs, attributed to enhanced hydrophobic interactions in the enzyme’s binding pocket .

- This compound derivatives fused with pyrimidine (e.g., DT381) demonstrate antitumor activity against gastric cancer cells (IC₅₀: ~755 nM) , whereas simpler glycine derivatives are more effective in plant science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.